2-(4-Ethylbenzoyl)oxazole
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Overview
Description
2-(4-Ethylbenzoyl)oxazole is an organic compound belonging to the benzoxazole family. It has the chemical formula C14H11NO2 and a molar mass of 225.24 g/mol. This compound is widely used in scientific research and has applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylbenzoyl)oxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for this compound often utilize magnetic nanocatalysts due to their high stability and ease of separation from the reaction mixture using an external magnet . This method is efficient and eco-friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylbenzoyl)oxazole undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, hydrolytic cleavage, and cycloaddition reactions .
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like halogens and acids.
Nucleophilic Substitution: Commonly uses nucleophiles such as amines and thiols.
Hydrolytic Cleavage: Often performed under acidic or basic conditions.
Cycloaddition Reactions: Utilizes dienes and dienophiles under thermal or photochemical conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of oxazole, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-(4-Ethylbenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzoyl)oxazole involves its interaction with various molecular targets and pathways. It binds to specific receptors and enzymes through non-covalent interactions, leading to modulation of biological activities . This compound’s unique structure allows it to interact with a wide range of biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-(4-Ethylbenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a versatile compound in various scientific applications .
Properties
IUPAC Name |
(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPPIWUQJCYSKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642091 |
Source
|
Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-05-9 |
Source
|
Record name | (4-Ethylphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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